

# CAL-130 Efficacy in Preclinical Models: A Comparative Analysis

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## Compound of Interest

Compound Name: CAL-130 Hydrochloride

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A comprehensive review of available preclinical data reveals no direct studies evaluating the efficacy of CAL-130, a dual inhibitor of phosphoinositide 3-kinase (PI3K) p110 $\gamma$  and p110 $\delta$  isoforms, in patient-derived xenograft (PDX) models. However, by examining its performance in other preclinical settings and comparing it with alternative PI3K inhibitors that have been assessed in PDX models, we can provide valuable insights for researchers and drug development professionals.

This guide summarizes the known efficacy of CAL-130 in cell line-derived xenograft models and contrasts its potential with other PI3K inhibitors targeting different isoforms within the PI3K/Akt/mTOR signaling pathway.

## CAL-130: Mechanism of Action and Preclinical Efficacy

CAL-130 is a potent and selective dual inhibitor of the p110 $\gamma$  and p110 $\delta$  isoforms of PI3K. This targeted approach is designed to modulate immune responses and inhibit the growth of hematological malignancies where these isoforms are often dysregulated.

While data from PDX models are unavailable, a key preclinical study has demonstrated the in vivo efficacy of CAL-130 in a T-cell acute lymphoblastic leukemia (T-ALL) cell line-derived xenograft model. In this study, CAL-130 treatment significantly extended the survival of mice engrafted with CCRF-CEM leukemia cells.

## Comparative Efficacy of PI3K Inhibitors in Patient-Derived Xenograft Models

To provide a comparative landscape, this section outlines the efficacy of other PI3K inhibitors with different isoform specificities that have been evaluated in PDX models across various cancer types.

Drug Class	Target Isoform(s)	Cancer Type (PDX Model)	Efficacy Summary	Reference
Dual p110 $\gamma/\delta$ Inhibitor	p110 $\gamma$ , p110 $\delta$	T-ALL (Cell Line Xenograft)	CAL-130: Extended median survival in a T-ALL model.	<a href="#">[1]</a>
Pan-PI3K Inhibitor	p110 $\alpha$ , $\beta$ , $\gamma$ , $\delta$	Biliary Tract Cancer	Copanlisib: Showed modest growth inhibition in a PDX model with a PIK3CA mutation.	
p110 $\alpha$ Inhibitor	p110 $\alpha$	Breast Cancer	Alpelisib (BYL719): Demonstrated tumor growth inhibition in PIK3CA-mutant breast cancer PDX models.	
p110 $\beta$ Inhibitor	p110 $\beta$	Prostate Cancer	AZD8186: Showed anti-tumor activity in PTEN-deficient prostate cancer PDX models.	<a href="#">[2]</a>
Dual PI3K/mTOR Inhibitor	PI3K, mTOR	Ph-like ALL	Gedatolisib: Resulted in near eradication of leukemia in cytokine receptor-like factor 2 (CRLF2)/JAK-	

mutant PDX  
models.

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## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative experimental protocols for establishing and utilizing PDX models for evaluating PI3K inhibitors.

### Establishment of Patient-Derived Xenograft Models

- **Tumor Acquisition:** Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a sterile medium on ice.
- **Implantation:** The tumor tissue is minced into small fragments (2-3 mm<sup>3</sup>) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice). For hematological malignancies, patient-derived cells may be injected intravenously or intraperitoneally.
- **Tumor Growth and Passaging:** Tumor growth is monitored regularly. Once tumors reach a specific volume (e.g., 1000-1500 mm<sup>3</sup>), they are harvested, and fragments are serially passaged into new cohorts of mice for expansion. Early passages (typically P2-P5) are used for efficacy studies to maintain the genetic and phenotypic characteristics of the original patient tumor.

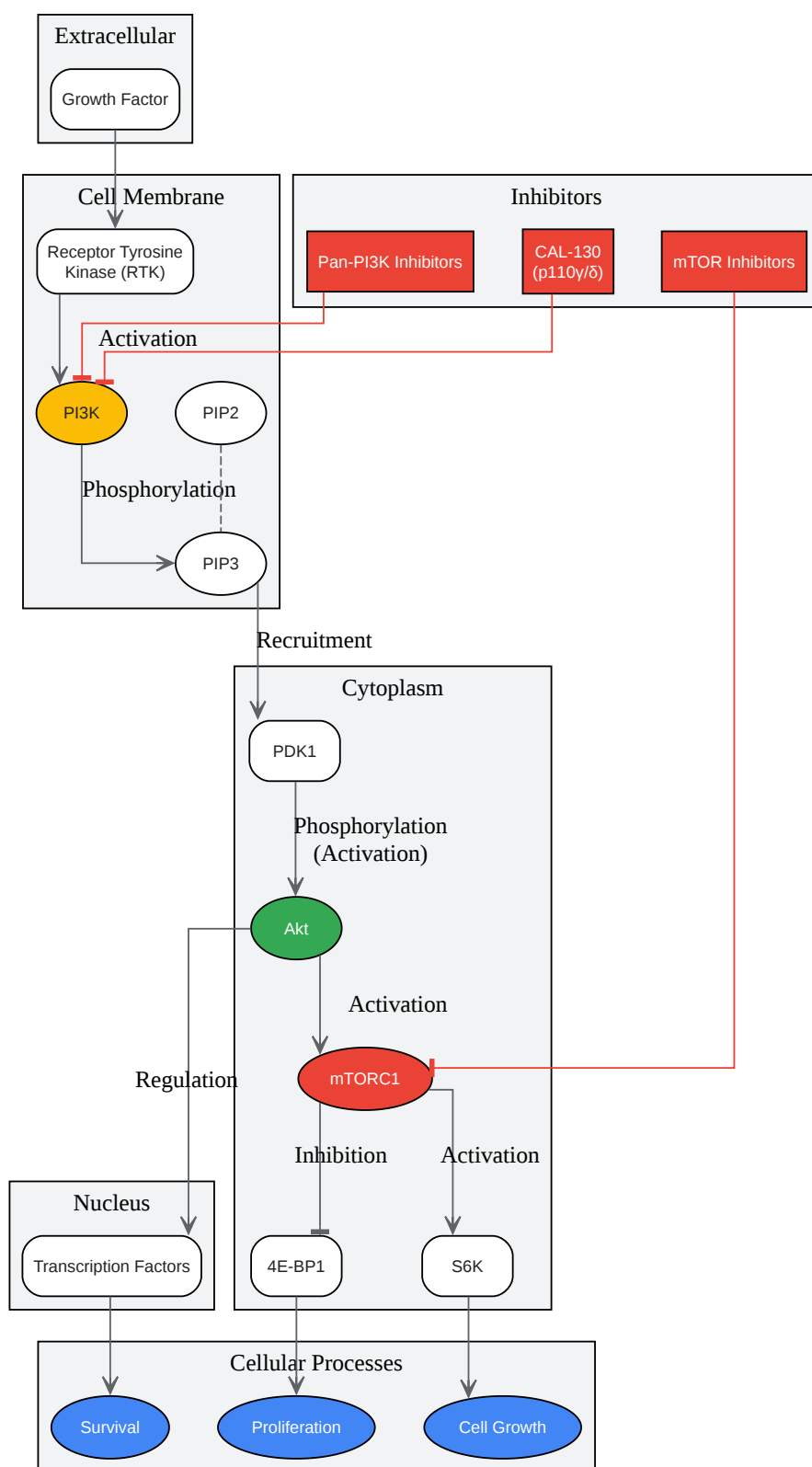
### In Vivo Efficacy Studies

- **Animal Model:** Patient-derived xenograft models of the desired cancer type are established as described above.
- **Treatment Groups:** Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), mice are randomized into treatment and control groups.
- **Drug Administration:** The investigational drug (e.g., a PI3K inhibitor) is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

- **Efficacy Endpoints:** Tumor volume is measured regularly (e.g., twice weekly) using calipers. Other endpoints may include overall survival, body weight monitoring (for toxicity), and biomarker analysis from tumor biopsies.
- **Statistical Analysis:** Tumor growth inhibition is calculated, and statistical analyses are performed to determine the significance of the treatment effect compared to the control group.

## PI3K Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key target for cancer therapy.



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

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## References

- 1. [aacrjournals.org](http://aacrjournals.org) [[aacrjournals.org](http://aacrjournals.org)]
- 2. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
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